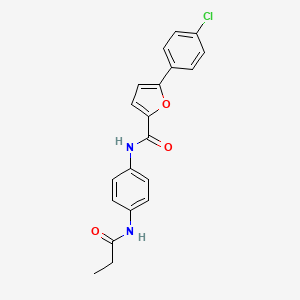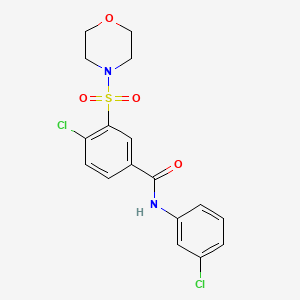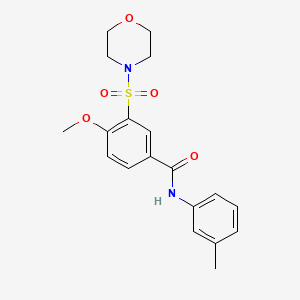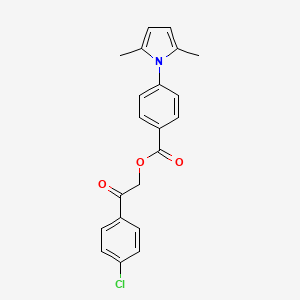![molecular formula C17H11BrN2O5 B3589431 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid](/img/structure/B3589431.png)
4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid
Overview
Description
4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid is a complex organic compound with the molecular formula C15H10BrNO5. This compound is characterized by the presence of a brominated isoindoline moiety and a benzoic acid group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid typically involves multiple steps. One common method includes the bromination of isoindoline derivatives followed by acylation and subsequent coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the brominated isoindoline moiety to a less oxidized state.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The brominated isoindoline moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
- 4-((5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-amino)-benzoic acid
- 6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
Uniqueness
4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[2-(5-bromo-1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O5/c18-10-3-6-12-13(7-10)16(23)20(15(12)22)8-14(21)19-11-4-1-9(2-5-11)17(24)25/h1-7H,8H2,(H,19,21)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWNUKQBWUAHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3589348.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3589355.png)
![3-bromo-4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B3589357.png)
![2-(4-bromophenoxy)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3589358.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3589370.png)
![5-(3-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3589374.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3589387.png)
![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE](/img/structure/B3589394.png)



![2-[4-(3-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3589425.png)

